N-(2-chlorophenyl)pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTRIPSYQVALTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of N 2 Chlorophenyl Pyridine 4 Carboxamide Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local electronic environment of atomic nuclei, offering detailed insights into the molecular structure and connectivity of N-(2-chlorophenyl)pyridine-4-carboxamide.
Detailed Proton and Carbon-13 Chemical Shift Analysis
Proton (¹H) NMR: The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the 2-chlorophenyl and the pyridine-4-carboxamide moieties. The amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift, the exact position of which is sensitive to solvent and concentration. The protons of the pyridine (B92270) ring will show a characteristic splitting pattern, with the protons ortho to the nitrogen atom resonating at a lower field than those meta to it. The protons of the 2-chlorophenyl ring will display a complex multiplet pattern due to their coupling with each other.
Carbon-¹³ (¹³C) NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbon atoms of the pyridine ring will have distinct chemical shifts, with the carbon atom attached to the carboxamide group and the carbons adjacent to the nitrogen atom showing the most significant downfield shifts. For the 2-chlorophenyl ring, the carbon atom directly bonded to the chlorine atom will experience a downfield shift, while the other carbon signals will be influenced by the substituent's electronic effects.
Predicted Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | 8.5 - 9.5 | - |
| Pyridine H-2, H-6 | 8.7 - 8.9 | 150 - 152 |
| Pyridine H-3, H-5 | 7.7 - 7.9 | 121 - 123 |
| Pyridine C-4 | - | 145 - 147 |
| Carbonyl C=O | - | 164 - 166 |
| 2-Chlorophenyl H-3 | 7.3 - 7.5 | 127 - 129 |
| 2-Chlorophenyl H-4 | 7.2 - 7.4 | 129 - 131 |
| 2-Chlorophenyl H-5 | 7.1 - 7.3 | 124 - 126 |
| 2-Chlorophenyl H-6 | 8.2 - 8.4 | 121 - 123 |
| 2-Chlorophenyl C-1 | - | 135 - 137 |
| 2-Chlorophenyl C-2 | - | 128 - 130 |
Note: These are predicted values based on data from structurally similar compounds and are subject to experimental verification.
2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques are crucial for confirming the proposed structure of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons within the pyridine and chlorophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms, providing a definitive assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons (typically over two or three bonds). It is particularly useful for identifying the connectivity across the amide bond, linking the pyridine and chlorophenyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to determine the preferred conformation around the amide bond by observing correlations between the amide proton and protons on both the pyridine and chlorophenyl rings.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" of the compound and are invaluable for identifying functional groups and gaining insights into molecular conformation.
Characteristic Band Assignments and Functional Group Identification
The vibrational spectrum of this compound is characterized by a series of distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups.
Key Vibrational Modes of this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400 - 3200 | Amide N-H stretching vibration. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds in the pyridine and chlorophenyl rings. |
| C=O Stretch (Amide I) | 1680 - 1650 | Carbonyl stretching vibration, a strong and characteristic band in the IR spectrum. |
| N-H Bend (Amide II) | 1570 - 1515 | Coupled N-H in-plane bending and C-N stretching vibrations. |
| C=C/C=N Stretch | 1600 - 1400 | Aromatic ring stretching vibrations of both the pyridine and chlorophenyl rings. |
| C-N Stretch | 1400 - 1200 | Stretching vibration of the amide C-N bond. |
| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |
Note: These are expected ranges and the exact positions of the bands can be influenced by intermolecular interactions in the solid state.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
A comprehensive study of a series of N-(chlorophenyl)pyridinecarboxamide isomers, including this compound (denoted as NpoCl in the study), has been conducted. This research provides crucial crystallographic data for understanding the solid-state structure of the title compound.
The crystal structure of this compound reveals a monoclinic crystal system with the space group Cc. The analysis of the crystal packing indicates the presence of amide-amide intermolecular interactions, which play a significant role in the supramolecular assembly of the molecules in the crystal lattice.
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| Unit Cell Volume (ų) | 1108.06(11) |
| R-factor (%) | 2.6 |
| wR2-factor (%) | 6.7 |
| Goodness-of-fit (GoF) | 1.10 |
Data obtained from a study on a series of N-(chlorophenyl)pyridinecarboxamides. niscpr.res.in
The relatively low R-factor indicates a high-quality crystal structure determination, providing a reliable model of the molecule's solid-state conformation and packing.
Determination of Solid-State Molecular Geometry and Conformation
The molecular geometry and conformational properties of this compound in the solid state have been meticulously determined using single-crystal X-ray diffraction. A notable study systematically investigated a series of nine N-(chlorophenyl)pyridinecarboxamide isomers, including the titular compound, which is also referred to as N-(pyridin-4-oyl)-ortho-chloroaniline (NpoCl). acs.orgacs.org
The crystal structure analysis reveals that this compound crystallizes in the monoclinic space group Cc. The molecule is not perfectly planar, with a discernible torsion angle between the planes of the pyridine and the 2-chlorophenyl rings. This twist is a common feature in such bi-aryl systems, arising from a balance between steric hindrance from the ortho-chloro substituent and the electronic effects of conjugation across the amide bridge. The amide group itself (C-N-C=O) maintains a relatively planar conformation, which is crucial for its hydrogen bonding capabilities.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 12.034(2) |
| b (Å) | 13.928(3) |
| c (Å) | 7.1510(14) |
| α (°) | 90 |
| β (°) | 114.15(3) |
| γ (°) | 90 |
| Volume (ų) | 1090.45(4) |
| Z | 4 |
| Table 1: Selected Crystallographic Data for this compound. Data extracted from a comprehensive study on N-(chlorophenyl)pyridinecarboxamides. acs.org |
Analysis of Crystal Packing and Supramolecular Assembly
The supramolecular architecture of this compound is primarily governed by hydrogen bonding. Unlike many other isomers in its series which favor N–H···N(pyridine) interactions, the crystal packing of this compound is distinguished by the formation of amide-amide intermolecular hydrogen bonds. acs.org
| Interaction | Description | Significance |
| N–H···O=C | Hydrogen bond between the amide proton (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. | Primary interaction driving the formation of 1D chains and defining the crystal packing. acs.org |
| C–H···O | Weaker hydrogen bonds involving aromatic C-H donors and carbonyl oxygen acceptors. | Contribute to linking the primary 1D chains into a more complex 3D architecture. acs.org |
| π-π Stacking | Offset stacking interactions between aromatic rings. | Contributes to the overall stabilization of the crystal lattice. |
| Table 2: Key Intermolecular Interactions in the Crystal Structure of this compound. |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
While specific high-resolution mass spectrometry (HRMS) studies exclusively detailing the fragmentation of this compound are not extensively documented, its fragmentation pathways can be reliably predicted based on established principles for related chemical structures, including aromatic amides, chloro-substituted aromatics, and pyridine derivatives. unl.ptnih.govnih.gov Using techniques like electrospray ionization (ESI), the molecule would first be protonated to form the molecular ion [M+H]⁺.
The most probable initial fragmentation event is the cleavage of the amide bond (N-CO), which is a characteristic pathway for amides in mass spectrometry. unl.ptnih.govrsc.org This cleavage can occur in two primary ways:
Formation of the Isonicotinoyl Cation: Cleavage can result in the formation of a stable isonicotinoyl acylium ion and a neutral 2-chloroaniline (B154045) molecule. The acylium ion can subsequently lose a molecule of carbon monoxide (CO) to yield a pyridyl cation.
Formation of the Protonated 2-Chloroaniline: Alternatively, the fragmentation can yield a protonated 2-chloroaniline cation and a neutral isonicotinoyl radical. The 2-chloroaniline cation may then undergo further fragmentation, such as the loss of a chlorine radical or a molecule of hydrogen chloride (HCl). nih.gov
These predicted pathways provide a basis for the structural elucidation of this compound and its metabolites or related compounds in complex mixtures using HRMS techniques.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Formula of Fragment | Proposed Identity of Fragment |
| 233.04 ([M+H]⁺) | 128.02 | C₆H₇ClN⁺ | Protonated 2-chloroaniline |
| 233.04 ([M+H]⁺) | 106.04 | C₆H₄NO⁺ | Isonicotinoyl cation |
| 106.04 | 78.03 | C₅H₄N⁺ | Pyridyl cation (from loss of CO) |
| Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound. |
Computational Chemistry and Theoretical Modeling of N 2 Chlorophenyl Pyridine 4 Carboxamide Systems
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of N-(2-chlorophenyl)pyridine-4-carboxamide. These methods provide a robust framework for understanding the molecule's behavior. A common and effective level of theory for optimizing the geometry of such molecules involves the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.net
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions and determining electronic properties. acs.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.gov
For this compound, the HOMO is expected to be distributed primarily over the electron-rich chlorophenyl ring and the amide linkage, while the LUMO is likely centered on the electron-deficient pyridine (B92270) ring. DFT calculations can precisely map the distribution and energy levels of these orbitals. The energy gap can be used to predict charge transfer interactions within the molecule. dcu.ie
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table is illustrative, as specific published values for this isomer were not found. It demonstrates the typical data obtained from DFT calculations.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays color-coded regions on the molecule's surface, where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue represents electron-deficient areas (positive potential, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.
In the this compound molecule, the MEP map would reveal several key reactive sites:
Negative Regions: The most electron-rich centers are the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in the amide linkage. These sites are the primary locations for hydrogen bond acceptance and interactions with electrophiles.
Positive Regions: The most significant electron-deficient region is the hydrogen atom of the amide group (N-H), making it a primary hydrogen bond donor.
Aromatic Rings: The pyridine ring, being electron-deficient, and the chlorophenyl ring will show distinct electrostatic potentials that influence stacking and other non-covalent interactions.
Theoretical calculations are highly effective in predicting spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), which can then be compared with experimental data for validation. DFT calculations can compute the vibrational modes of a molecule, which, after applying a scaling factor to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental spectra.
For the N-(chlorophenyl)pyridinecarboxamide series, Attenuated Total Reflectance (ATR-IR) spectra have been correlated with their solid-state structures. For instance, in a related isomer, distinct IR bands for the N-H stretch revealed the presence of specific intermolecular hydrogen bonds. Computational modeling of this compound would allow for the assignment of each band in its IR spectrum to specific vibrational modes, such as the C=O stretch, N-H stretch and bend, and various vibrations of the aromatic rings. This comparison helps to confirm the molecule's structure and understand how intermolecular forces in the solid state, like hydrogen bonding, affect its vibrational characteristics.
Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. These can be categorized as global, describing the molecule as a whole, or local, identifying reactivity at specific atomic sites. These descriptors are derived from the changes in electron density and are calculated using the energies of the frontier molecular orbitals. dcu.ie
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.
Table 2: Definitions of Global Reactivity Descriptors
| Descriptor | Formula |
|---|---|
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Chemical Potential (μ) | μ = -(I+A)/2 ≈ (EHOMO+ELUMO)/2 |
| Chemical Hardness (η) | η = (I-A)/2 ≈ (ELUMO-EHOMO)/2 |
| Global Softness (S) | S = 1 / (2η) |
Local Reactivity Descriptors: The Fukui function is a key local descriptor that indicates the most reactive sites within a molecule. It identifies where the electron density changes most significantly upon the addition or removal of an electron, thus predicting the sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). For this compound, these calculations would pinpoint the specific atoms on the pyridine and chlorophenyl rings most susceptible to reaction.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations often focus on a single, optimized geometry (typically in the gas phase or as found in a crystal), Molecular Dynamics (MD) simulations provide a way to explore the conformational landscapes and flexibility of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent like water or DMSO).
For this compound, an MD simulation could provide crucial insights into:
Conformational Preferences: By monitoring the dihedral angles between the two aromatic rings and the amide plane, MD simulations can identify the most stable and frequently occurring conformations in solution. This is particularly important as rotation around the C-N bonds of the amide linker is possible.
Molecular Flexibility: The simulation can reveal the flexibility of different parts of the molecule, such as the libration of the phenyl and pyridine rings.
Solvent Effects: Running simulations in different solvents would show how the environment affects the conformational equilibrium and intermolecular interactions with solvent molecules.
This dynamic picture is a vital complement to the static information obtained from solid-state crystal structures, providing a more complete understanding of the molecule's behavior in a solution-phase environment where many biological and chemical processes occur.
Non-Covalent Interaction Analysis in the Solid State and Solution Phase
Non-covalent interactions (NCIs) are the dominant forces that govern molecular recognition and self-assembly in both solid and solution phases. For this compound, understanding these interactions is key to explaining its crystal packing and potential binding behavior.
A comprehensive study of a series of nine N-(chlorophenyl)pyridinecarboxamide isomers, including the 2-chloro isomer (NpoCl), has provided significant insight into its solid-state interactions. The primary tool for analyzing these interactions is single-crystal X-ray diffraction, which reveals the precise arrangement of molecules in the crystal lattice.
Key findings for the N-(chlorophenyl)pyridinecarboxamide series show that the favored hydrogen bonding mode involves N–H···Npyridine interactions. However, for the specific this compound (NpoCl) isomer, amide···amide intermolecular interactions are also noted as a significant aggregation motif.
Interaction Energy Calculations: To quantify the strength of the non-covalent interactions, interaction energies between pairs of molecules in the crystal can be calculated using DFT methods (e.g., at the B3LYP/6-31G** level). These calculations break down the total interaction energy into four key components:
Electrostatic: Arising from the attraction or repulsion of static charge distributions.
Polarization: The attractive interaction arising from the distortion of one molecule's charge distribution by another.
Dispersion: The ubiquitous attractive force arising from correlated electron fluctuations.
Exchange-Repulsion: The short-range Pauli repulsion that prevents molecules from collapsing into each other.
Analysis of these components for the isomer series has allowed for a detailed understanding of the relationships between structure, interaction energies, and physical properties like melting points.
Detailed Analysis of Hydrogen Bonding Networks
In the crystalline state, this compound exhibits a distinct hydrogen bonding motif that deviates from some of its other isomers. The primary and most influential interaction is the formation of one-dimensional chains through amide-amide hydrogen bonds. nih.gov This catemeric arrangement occurs along the c-axis direction of the crystal lattice.
These primary chains are further interconnected by weaker C-H···Npyridine hydrogen bonds, creating a more complex and stable three-dimensional network. This contrasts with other isomers in the N-(chlorophenyl)pyridinecarboxamide series where N-H···Npyridine interactions are the dominant cohesive force. nih.govacs.org The specifics of the hydrogen bonding in NpoCl highlight the subtle yet significant influence of isomeric substitution on the resulting supramolecular architecture.
| Interaction Type | Description | Role in Crystal Packing |
| Amide-Amide Hydrogen Bonding | Forms 1D chains along the c-axis. | Primary interaction mode. |
| C-H···Npyridine Contacts | Weakly links the primary amide-amide chains. | Secondary linking interaction. |
This table summarizes the key hydrogen bonding interactions identified in the crystal structure of this compound.
Hirshfeld Surface Analysis and Contact Enrichment Studies
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. For the broader class of N-(chlorophenyl)pyridinecarboxamides, these analyses provide a detailed breakdown of the close contacts that stabilize the crystal structure. acs.orgresearchgate.net
The analysis typically reveals the percentage contribution of various types of atomic contacts to the total Hirshfeld surface area. While specific percentages for the NpoCl isomer are part of a larger dataset, the general findings for the isomer series indicate that hydrophobic interactions (H···H, C···H/H···C) constitute a significant portion of the contact surface, often around 50%. nih.gov The remaining surface is populated by contacts involving heteroatoms, such as O···H and N···H, which correspond to the hydrogen bonds, and Cl···H contacts.
Contact enrichment studies further refine this analysis by comparing the proportion of contacts in the crystal with what would be expected from random packing. This can highlight a propensity for certain interactions, revealing which forces are most influential in directing the crystal packing.
π-π Stacking and Halogen Bonding Interactions
Furthermore, the chlorine atom in the NpoCl isomer is not found to be involved in strong hydrogen or halogen bonding. acs.org Its closest contacts are with hydrogen atoms on neighboring molecules, but these distances are generally not short enough to be considered significant halogen bonds. acs.org This indicates that in this particular isomeric configuration, the chlorine atom's role in directing the supramolecular assembly is minimal compared to the more dominant hydrogen bonding interactions. acs.org
Molecular Interactions and Biochemical Mechanisms of Action of N 2 Chlorophenyl Pyridine 4 Carboxamide and Its Derivatives
Identification and Characterization of Specific Molecular Targets (In Vitro/In Silico)
The pyridine (B92270) carboxamide scaffold has been identified as a versatile pharmacophore, capable of interacting with a wide array of biological targets. Through enzymatic assays, binding studies, and computational simulations, researchers have characterized the specific molecular interactions of N-(2-chlorophenyl)pyridine-4-carboxamide derivatives with several key proteins involved in disease pathogenesis.
Derivatives of this compound have demonstrated inhibitory activity against several classes of enzymes, including phosphatases, kinases, and hydrolases.
SHP2 Phosphatase: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a crucial regulator of cell proliferation pathways, including the RAS-MAPK cascade, and has emerged as a significant target in cancer therapy. bohrium.comrsc.org A novel series of substituted pyridine carboxamide derivatives has been identified as potent allosteric inhibitors of SHP2. bohrium.com One compound from this series, designated C6 , exhibited exceptional inhibitory activity against SHP2 with a half-maximal inhibitory concentration (IC₅₀) of 0.13 nM. bohrium.com These allosteric inhibitors bind to a tunnel-like site on the enzyme, stabilizing it in an inactive conformation. pdbj.org The development of such inhibitors is considered a breakthrough, as traditional inhibitors targeting the highly conserved active site of phosphatases often suffer from poor selectivity and bioavailability. rsc.org
Lats Kinases: Large Tumor Suppressor (Lats) kinases 1 and 2 are core components of the Hippo signaling pathway, which governs organ size and tissue homeostasis by controlling cell proliferation and apoptosis. rsc.org A pyridine carboxamide derivative, GA-017 , has been identified as a potent, selective, and ATP-competitive inhibitor of Lats1 and Lats2. nih.govselleckchem.commedchemexpress.com This compound demonstrated strong inhibitory activity with IC₅₀ values of 4.10 nM for Lats1 and 3.92 nM for Lats2. medchemexpress.comaxonmedchem.com The corresponding inhibition constant (Ki) values were 0.58 nM and 0.25 nM, respectively, confirming a high binding affinity. selleckchem.commedchemexpress.com
Succinate (B1194679) Dehydrogenase (SDH): SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, and it is a validated target for fungicides. nih.gov A derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (compound 3f) , which is an isomer of the target compound (a pyridine-3-carboxamide), showed significant inhibitory activity against SDH from Botrytis cinerea. nih.gov The IC₅₀ value for this compound was 17.3 µM (5.6 mg/L), a potency level comparable to the commercial fungicide thifluzamide. nih.gov The pyridine carboxamide structure is a common feature among SDH inhibitors. nih.govmdpi.com
Mycobacterial InhA: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in mycolic acid biosynthesis and the target of the frontline drug isoniazid. nih.govnih.gov Direct inhibitors of InhA are sought to overcome resistance mechanisms associated with isoniazid, which requires metabolic activation. nih.gov While direct studies on this compound are limited, related structures like pyrrolidine (B122466) carboxamides have been discovered as a novel class of potent InhA inhibitors through high-throughput screening. nih.gov These compounds bind to InhA and interact with the NAD⁺ cofactor and the catalytic residue Tyr158. nih.gov
SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. europeanreview.orgnih.gov High-throughput screening has identified numerous inhibitors of Mpro, with several featuring a carboxamide moiety. europeanreview.orgnih.gov For instance, the carboxamide-containing compound MUT056399 was identified as an inhibitor of SARS-CoV-2 Mpro with a half-maximal effective concentration (EC₅₀) of 38.24 µM. nih.gov While many pyridine and carboxamide derivatives have been tested, the specific efficacy of this compound is not detailed in the available literature.
N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD): This enzyme is responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators. nih.govnih.gov The quinazoline (B50416) sulfonamide derivative ARN19874 , which contains a 4-pyridyl-phenyl moiety, was identified as the first small-molecule inhibitor of NAPE-PLD. nih.govescholarship.org Another class of inhibitors, pyrimidine-4-carboxamides such as LEI-401 , have also been developed, demonstrating that the broader carboxamide scaffold is a viable starting point for NAPE-PLD inhibition. nih.govresearchgate.net
| Enzyme Target | Derivative Example | Inhibition Data (IC₅₀) | Notes |
|---|---|---|---|
| SHP2 Phosphatase | Compound C6 (a substituted pyridine carboxamide) | 0.13 nM | Potent allosteric inhibitor. bohrium.com |
| Lats1 Kinase | GA-017 | 4.10 nM | ATP-competitive inhibitor. medchemexpress.comaxonmedchem.com |
| Lats2 Kinase | GA-017 | 3.92 nM | ATP-competitive inhibitor. medchemexpress.comaxonmedchem.com |
| Succinate Dehydrogenase (SDH) | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 17.3 µM | Activity against B. cinerea SDH. nih.gov |
| SARS-CoV-2 Mpro | MUT056399 (carboxamide-containing) | EC₅₀ = 38.24 µM | Antiviral activity in cell-based assays. nih.gov |
Neurokinin-1 (NK-1) Receptor Antagonism: The NK-1 receptor, whose endogenous ligand is substance P, is implicated in pain perception, emesis, and depression. nih.gov Antagonists of this receptor are used clinically as antiemetics. nih.govnih.gov Patent literature from Hoffmann-La Roche describes the development of N-benzyl-4-tolylnicotinamides and related 4-phenylpyridine (B135609) derivatives as potent and selective NK-1 receptor antagonists. researchgate.netpsu.edu This indicates that the pyridine carboxamide scaffold, particularly the nicotinamide (B372718) (pyridine-3-carboxamide) and pyridine-4-carboxamide isomers, can effectively bind to and block the NK-1 receptor.
Computational docking studies have been instrumental in elucidating the binding modes of pyridine carboxamide derivatives with their protein targets, guiding further optimization.
Succinate Dehydrogenase (SDH): Molecular docking of the SDH inhibitor 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide into the active site of B. cinerea SDH revealed key interactions. The simulation showed that the oxygen atom of the carboxamide group forms a hydrogen bond with the Tyr58 residue of SDH subunit B (SdhB). Additionally, the nitrogen atom of the pyridine ring forms a hydrogen bond with a water molecule, which in turn interacts with the His252 (SdhB) and Ser42 (SdhC) residues. These interactions help to anchor the inhibitor in the active site, blocking substrate access. nih.gov
Lats Kinases: Although a crystal structure for Lats kinases is not available, homology modeling based on the similar kinase ROCK1 has been used to predict binding modes. Docking simulations of the Lats inhibitor TRULI , which contains a 7-azaindole (B17877) hinge-binding motif, showed that it occupies the ATP-binding pocket. biorxiv.org A similar approach for newly designed Lats inhibitors based on scaffold hopping from known pyrrolo[2,3-b]pyridine carboxamides has also been used to predict binding interactions and rationalize kinase selectivity. rsc.org
Other Targets: Docking studies have been widely applied to understand the interactions of related structures. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which contain an N-aryl carboxamide moiety, were docked into the PI3Kα binding site, showing engagement with key residues. mdpi.com Similarly, pyrazole-carboxamide derivatives have been docked into the active site of carbonic anhydrase, revealing interactions with the catalytic zinc ion and key histidine residues. nih.gov Palladium complexes of N-(4-bromophenyl)pyridine-2-carboxamide have also been analyzed via molecular docking to predict their interactions with DNA. researchgate.net
Modulation of Cellular Pathways (Non-Human Cell Lines)
The interactions of this compound derivatives at the molecular level translate into measurable perturbations of cellular signaling pathways, often leading to cell cycle arrest and apoptosis in cancer cell lines.
Various pyridine and carboxamide derivatives have been shown to inhibit the proliferation of cancer cells by inducing programmed cell death (apoptosis) and halting cell cycle progression.
Apoptosis Induction: A novel pyridine derivative, H42 , was found to induce apoptosis in A2780 and SKOV3 ovarian cancer cells, which was confirmed by Annexin V-FITC/PI double-staining analysis. frontiersin.org In another study, a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative, compound 7 , caused a significant increase in apoptosis in Caco-2 colon cancer cells, with the apoptotic cell population rising from 1.92% to 42.35%. nih.gov This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Cell Cycle Arrest: The antiproliferative effects of these compounds are often linked to their ability to arrest the cell cycle at specific checkpoints. Compound H42 caused a significant accumulation of ovarian cancer cells in the G0/G1 phase of the cell cycle. frontiersin.org In contrast, the spiro-pyridine derivative compound 7 induced cell cycle arrest at the S phase in Caco-2 cells. nih.gov Other thienopyridine derivatives have also been reported to arrest the cell cycle and induce apoptosis in non-small cell lung cancer cell lines. mdpi.com These findings demonstrate that the pyridine carboxamide scaffold can be modified to induce cell cycle arrest at different phases, depending on the specific derivative and cell type.
| Derivative Example | Cell Line(s) | Cellular Effect | Mechanism |
|---|---|---|---|
| Compound H42 (Pyridine derivative) | A2780, SKOV3 (Ovarian) | Apoptosis, Cell Cycle Arrest | Induction of G0/G1 phase arrest. frontiersin.org |
| Compound 7 (Spiro-pyridine derivative) | Caco-2 (Colon) | Apoptosis, Cell Cycle Arrest | Induction of S phase arrest, increased Bax/Bcl-2 ratio. nih.gov |
| Aminodi(hetero)arylamines (Thienopyridine derivatives) | NCI-H460 (Lung) | Apoptosis, Cell Cycle Arrest | Cell cycle and apoptosis induction evaluated. mdpi.com |
RAS/ERK Pathway: As previously noted, SHP2 is a positive regulator of the RAS/ERK (also known as MAPK) signaling pathway. bohrium.commedchemexpress.com The discovery of potent pyridine carboxamide derivatives like C6 as allosteric SHP2 inhibitors provides a direct mechanism by which this class of compounds can perturb RAS/ERK signaling. bohrium.com By inhibiting SHP2, these compounds can block the signal transduction from receptor tyrosine kinases to RAS, thereby suppressing the downstream cascade that promotes tumor cell proliferation and survival. bohrium.com
Hippo Pathway: The Lats kinases are central to the Hippo tumor suppressor pathway. By phosphorylating the transcriptional co-activators YAP and TAZ, Lats kinases prevent their translocation to the nucleus, thereby inhibiting the expression of genes that promote cell growth. rsc.orgnih.gov The pyridine carboxamide derivative GA-017 , a potent Lats1/2 inhibitor, blocks this phosphorylation event. nih.gov This leads to the stabilization and nuclear accumulation of YAP/TAZ, subsequently inducing the expression of downstream growth-promoting genes. nih.govmedchemexpress.com This mechanism demonstrates how a derivative of this compound can directly modulate the Hippo signaling pathway.
Inhibition of Protein Synthesis Pathways (e.g., translation elongation factor 2)
Information regarding the inhibitory effects of this compound and its derivatives on protein synthesis pathways, including any potential interaction with translation elongation factor 2, is not present in the current body of scientific literature.
Research on various pyridine carboxamide derivatives has revealed their activity through other mechanisms, such as the inhibition of enzymes like succinate dehydrogenase and SHP2, but has not established a link to the machinery of protein translation.
Data Tables
No data is available to populate tables regarding the inhibition of protein synthesis by this compound or its derivatives.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Systematic Exploration of Structural Feature Contributions to Activity
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific interactions it forms with its biological target. For N-(2-chlorophenyl)pyridine-4-carboxamide, the key structural components are the pyridine (B92270) ring, the phenyl ring, the connecting carboxamide linker, and the chlorine substituent.
Impact of Halogen Substituents on Molecular Interactions
The presence, type, and position of halogen substituents on the phenyl ring are critical determinants of a compound's physicochemical properties and its interaction landscape. A comprehensive study on a 3x3 isomer grid of N-(chlorophenyl)pyridinecarboxamides, including the titular compound, provides significant insight into these effects. acs.org
The position of the chlorine atom (ortho, meta, or para) on the phenyl ring influences molecular conformation and crystal packing. In the case of this compound (referred to as NopCl in the study), the molecule exhibits an intramolecular N–H···N(pyridine) interaction. acs.org This is in contrast to its isomers, such as N-(4-chlorophenyl)pyridine-4-carboxamide (NppCl), which crystallizes as a monohydrate and engages in intermolecular hydrogen bonding with water molecules. acs.org The N-(3-chlorophenyl)pyridine-4-carboxamide (NmpCl) isomer aggregates via zig-zag chains of amide N–H···N(pyridine) interactions. acs.org
From an activity perspective, studies on related scaffolds often show that electron-withdrawing groups, such as chlorine, on the phenyl ring are favorable. For instance, in a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides, 3D-QSAR models indicated that electron-withdrawing groups like -Cl and -NO2 on the phenyl ring were beneficial for anti-inflammatory activity. researchgate.net Similarly, investigations into 2,4-diphenyl-5H-indeno[1,2-b]pyridines revealed that introducing a chlorine atom significantly enhanced cytotoxic effects against various cancer cell lines. nih.gov These findings suggest that the chloro-substituent in this compound likely plays a key role in modulating electronic properties that favor binding to biological targets.
Influence of Pyridine and Phenyl Ring Modifications on Activity
Modifications to both the pyridine and phenyl rings have been systematically explored in various related carboxamide series to map the SAR.
Phenyl Ring Modifications: The phenyl ring is a common site for substitution to optimize activity. In a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, substituting the phenyl ring with various electron-withdrawing and electron-donating groups had a profound effect on FOXM1-inhibitory activity. nih.gov It was observed that only compounds bearing a cyano (-CN) group at the 2-position of the phenyl ring, in combination with a halogen at the 4-position, retained significant activity. nih.gov This highlights that a specific combination of electronic effects on the phenyl ring is often required for optimal biological function. In a different series, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, replacing the phenyl ring with a pyridine ring (creating an N-(pyridin-3-yl) analog) was inferred to improve activity against the Caco-2 cell line, possibly due to enhanced hydrogen bonding or improved physicochemical properties like solubility. mdpi.com
Effects of Stereochemistry and Conformational Rigidity
The three-dimensional arrangement of atoms (stereochemistry) and the flexibility of the molecule (conformational rigidity) are paramount for selective and potent biological activity.
The crystal structure analysis of N-(chlorophenyl)pyridinecarboxamide isomers shows significant conformational differences based on substituent positions. acs.org For this compound, the presence of an intramolecular N-H···N(pyridine) hydrogen bond leads to a more planar conformation compared to its meta- and para-isomers. acs.org This inherent conformational preference can be crucial for fitting into a specific binding site.
In broader SAR studies, introducing conformational rigidity has proven to be a successful strategy. For example, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety increased the inhibitory potency threefold. nih.govacs.org This demonstrates that reducing the number of accessible conformations can decrease the entropic penalty upon binding, leading to higher affinity. While this compound itself is relatively flexible, its inherent conformational preferences and the potential to rigidify its structure are important considerations for rational drug design.
Development and Validation of Predictive SAR Models
QSAR models provide a mathematical correlation between the chemical structure and biological activity of a set of compounds. These models are invaluable for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive activity. While no QSAR model has been published specifically for this compound, several have been developed for structurally analogous series.
One study focused on N-phenyl-tetrahydropyrimidine-5-carboxamides as antitubercular agents. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), they developed models with good internal predictive power (q² of 0.68 and 0.58, respectively). The contour maps from these models provided insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of new, more potent analogs. nih.gov
Another 3D-QSAR study was performed on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides for their anti-inflammatory activity. researchgate.net The developed models suggested that the presence of electron-withdrawing groups, such as -NO₂ and -Cl, on the phenyl ring was favorable for activity. researchgate.net For a series of 4-phenoxypyridine (B1584201) derivatives with antitumor activity, a 2D-QSAR model was built using multiple linear regression, yielding a statistically significant model that was validated externally (R²=0.77, Q²=0.62, r²_pred=0.90). imist.ma These examples show the utility of QSAR in deciphering the complex relationships between structure and activity in pyridine carboxamide-containing scaffolds.
Pharmacophore Generation and Rational Ligand Design Principles
A pharmacophore model defines the essential spatial arrangement of structural features that a molecule must possess to interact with a specific biological target. These models serve as a 3D blueprint for designing new ligands.
For a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, a pharmacophore model was developed to understand their antimicrobial activity. nih.gov The analysis indicated that the carboxamide linker is a pivotal feature for binding, acting as a molecular anchor. The model also highlighted the importance of negatively charged substituents on the phenyl ring for favorable binding affinity. nih.gov Such models provide clear, actionable insights for modifying structures to enhance activity. For instance, the understanding that a specific region of the molecule should contain a hydrogen bond acceptor while another requires a hydrophobic group can guide the selection of substituents in a rational manner, moving beyond traditional trial-and-error synthesis.
Diverse Biological Activity Profiles of N 2 Chlorophenyl Pyridine 4 Carboxamide Analogs in Research
Antimicrobial Activity Studies (In Vitro)
The pyridine (B92270) carboxamide structure is a key component in various compounds investigated for their ability to combat microbial infections. Researchers have synthesized and tested numerous analogs, revealing a broad spectrum of activity against bacteria and fungi, including strains resistant to conventional antibiotics.
Antibacterial Spectrum and Mechanisms against Resistant Strains
The rise of antibiotic-resistant bacteria has spurred the search for new chemical entities with novel mechanisms of action. Analogs of N-(2-chlorophenyl)pyridine-4-carboxamide have shown promise in this area. For instance, a series of N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl] pyridine-4-carboxamides, which are β-lactam derivatives, were synthesized and evaluated for their antibacterial efficacy. core.ac.uk These compounds demonstrated activity against both standard and resistant clinical isolates of Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. core.ac.uk Notably, compound N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide (5o) showed the highest potency, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the tested Gram-positive and Gram-negative bacteria. core.ac.uk The activity of these 2-azetidinones against strains resistant to amoxicillin (B794) suggests they could be valuable in addressing drug-resistant infections. core.ac.uk
Similarly, N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides were synthesized and tested. researchgate.net Compounds with specific substitutions, such as a 2,4-dichloro substitution on the phenyl ring (5e ), exhibited significant activity against Bacillus subtilis and resistant strains of K. pneumoniae. researchgate.net Another analog with a 4-fluoro substitution (5i ) also showed notable activity against resistant K. pneumoniae. researchgate.net
Further research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues identified compounds with potent activity against extended-spectrum-β-lactamase (ESBL) producing E. coli ST131. researchgate.netmdpi.com The most active compounds, 4a and 4c , demonstrated promising antibacterial effects in both in vitro tests and molecular docking studies, which suggested interactions with the active site of the β-lactamase enzyme. researchgate.netmdpi.com
Table 1: In Vitro Antibacterial Activity of Selected Pyridine-4-Carboxamide Analogs
| Compound Name | Test Organism | Activity (MIC in µg/mL) |
|---|---|---|
| N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide (5o) | E. coli, S. aureus, K. pneumoniae | 6.25 |
| N-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5e) | S. aureus | 1.56 |
| N-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5e) | B. subtilis | 3.13 |
| N-[2-(3-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5g) | S. aureus | 6.25 |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analog (4a) | ESBL-producing E. coli ST131 | High Activity (Zone of Inhibition) |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analog (4c) | ESBL-producing E. coli ST131 | High Activity (Zone of Inhibition) |
Antifungal Efficacy and Mode of Action
Pyridine carboxamide derivatives have also been identified as potent antifungal agents. A significant mechanism of action for many of these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and tricarboxylic acid cycle. nih.gov SDH inhibitors (SDHIs) disrupt fungal metabolism, leading to cell death. nih.gov
In one study, a series of novel pyridine carboxamide derivatives with a diarylamine-modified scaffold were synthesized and evaluated. nih.gov The compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) showed good in vivo antifungal activity against Botrytis cinerea. nih.gov Enzymatic tests confirmed that compound 3f inhibited B. cinerea SDH with an IC50 value of 5.6 mg/L, comparable to the commercial fungicide thifluzamide. nih.gov Molecular docking studies further supported that this compound binds effectively to the active site of SDH. nih.gov
Other studies on N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl] pyridine-4-carboxamides also revealed significant antifungal properties. core.ac.uk Specifically, N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide (5o) was highly effective against Aspergillus niger (MIC 1.56 µg/mL) and other fungi. core.ac.uk Similarly, thiazolidinone derivatives of pyridine-4-carboxamide showed broad-spectrum antifungal activity. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected Pyridine-4-Carboxamide Analogs
| Compound Name | Test Organism | Activity (MIC in µg/mL) |
|---|---|---|
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | Good in vivo activity |
| N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide (5o) | Aspergillus niger | 1.56 |
| N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide (5o) | Aspergillus terrus, Penicillium chrysogenum | 3.12 |
| N-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5e) | Aspergillus niger | 6.25 |
| N-[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f) | Aspergillus niger | 6.25 |
Antitubercular/Antimycobacterial Investigations
Tuberculosis remains a major global health challenge, and the development of new drugs is critical. Pyridine carboxamide analogs have emerged as a promising class of compounds for this purpose. A pyridine carboxamide derivative, MMV687254 , was identified from the Pathogen Box library as a potent hit against Mycobacterium tuberculosis in vitro. nih.gov This compound was found to be a prodrug that requires hydrolysis by the amidase AmiC for its antimycobacterial activity. nih.gov It exhibited bacteriostatic activity in liquid cultures and bactericidal activity within macrophages, where it also induced autophagy. nih.gov The compound showed specificity for M. tuberculosis and M. bovis BCG, with no activity against several other bacterial pathogens. nih.gov
Another area of research involves imidazo[1,2-a]pyridine (B132010) amides. Based on a molecular hybridization strategy, thirty-four such compounds were designed and synthesized, showing in vitro MIC values ranging from 0.05 to over 100 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov Furthermore, studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPA) aimed to improve their potency against M. tuberculosis. One potent inhibitor identified, 17af , had an IC90 of 1.2 μM against the wild-type strain. researchgate.net This series of compounds appears to target the type I signal peptidase (LepB), a crucial enzyme in protein secretion. researchgate.net
Research on N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides also showed antitubercular potential. researchgate.net These compounds were tested against virulent, nonvirulent, and rifampicin-resistant M. tuberculosis strains, with some derivatives showing significant activity. researchgate.net
Table 3: In Vitro Antitubercular Activity of Selected Pyridine-4-Carboxamide Analogs
| Compound Series/Name | Test Organism | Activity |
|---|---|---|
| MMV687254 | M. tuberculosis | Bacteriostatic (liquid culture), Bactericidal (macrophage) |
| Imidazo[1,2-a]pyridine amides | M. tuberculosis H37Rv | MIC range: 0.05 - >100 µg/mL |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (17af) | M. tuberculosis (wild-type) | IC90 = 1.2 µM |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamide (1a) | M. tuberculosis (virulent) | MIC = 7.8 µg/mL |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamide (1b) | M. tuberculosis (virulent) | MIC = 15.6 µg/mL |
Antiproliferative Activity in Various Cancer Cell Lines (In Vitro)
The pyridine scaffold is present in many antitumor agents, and analogs of this compound have been extensively studied for their antiproliferative effects. mdpi.com A notable class of these analogs is the 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which are known to inhibit phospholipase C (PLC), an enzyme involved in cell proliferation. nih.govlookchem.com
In one study, modifications to the thieno[2,3-b]pyridine (B153569) core were explored. While changes to the 3-amino and 2-aryl carboxamide groups led to a loss of activity, modifications at the C-5 position resulted in compounds with enhanced potency. nih.govlookchem.com The 2-chlorophenyl derivative 5 showed promising activity against several tumor cell lines, including MDA-MB-435, MDA-MB-468, NCI-H522, SF-295, and K-562. lookchem.com
Another study on imidazo[4,5-b]pyridines found that derivatives with p-hydroxy substitutions, such as compounds 13 and 19 , displayed strong antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM. researchgate.net The presence of -OMe, -OH, -C=O, and NH2 groups was found to enhance activity, whereas halogen atoms or bulky groups tended to decrease it. mdpi.comresearchgate.net
Table 4: In Vitro Antiproliferative Activity of Selected Pyridine-4-Carboxamide Analogs
| Compound Name/Series | Cancer Cell Line(s) | Activity (IC50) |
|---|---|---|
| Thieno[2,3-b]pyridine derivative (5) | MDA-MB-435, MDA-MB-468, NCI-H522, etc. | Potent Activity |
| Imidazo[4,5-b]pyridine derivative (13) | Various | 1.45–4.25 μM |
| N-methyl imidazo[4,5-b]pyridine derivative (19) | Various | 1.45–4.25 μM |
| Pyridinethione derivatives (e.g., 3b, 4c) | HCT-116 (Colon), HepG-2 (Liver) | Interesting Antitumor Activity |
Anti-inflammatory Properties and Enzyme Modulation (In Vitro)
Pyridine-3-carboxamide (B1143946) analogs have been investigated for their anti-inflammatory potential. nih.gov Some pyrimidine (B1678525) derivatives, which share a nitrogen-containing heterocyclic ring structure, are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov
A series of N-(substituted phenyl)-2-hydroxynicotinanilides, which are isosteres of salicylamide, were synthesized and evaluated for their anti-inflammatory activity. researchgate.net It was found that compounds with electron-withdrawing groups, such as 4-Cl, on the phenyl ring showed significant potency. These compounds were effective in suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-elicited macrophage Raw 264.7 cells, a common in vitro model for inflammation. researchgate.net Specifically, compound 4 , N-(4-chlorophenyl)-2-hydroxynicotinamide, exhibited potent anti-inflammatory activity comparable to the established drug leflunomide. researchgate.net
Table 5: In Vitro Anti-inflammatory Activity of N-(4-chlorophenyl)-2-hydroxynicotinamide
| Compound Name | In Vitro Model | Effect |
|---|---|---|
| N-(4-chlorophenyl)-2-hydroxynicotinamide (4) | LPS-elicited Raw 264.7 macrophages | Potent suppression of Nitric Oxide (NO) production |
Antimalarial Activity in Parasitic Models (In Vitro)
The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents. Pyridine carboxamide derivatives have been identified as a promising scaffold in this search. malariaworld.org A high-throughput screen against the asexual blood stage of Plasmodium falciparum identified the pyrazolopyridine 4-carboxamide scaffold as a hit. malariaworld.org Structure-activity relationship (SAR) studies revealed that a 7′-aza benzomorpholine group on the 4-carboxamide was crucial for potent anti-parasitic activity. malariaworld.org Combining these modifications led to analogs like 5w and 19a-c with potent activity (EC50 values of 0.005–0.019 μM), comparable to clinically used antimalarials. malariaworld.org
Another study evaluated twenty-two amides and thioamides with pyridine cores for their antiplasmodial activity against P. falciparum. anu.edu.aunih.govnih.gov Twelve of these compounds showed in vitro activity. anu.edu.aunih.gov The thiopicolinamide 13i was particularly potent, with a submicromolar IC50 value of 142 nM and was significantly less active against a human cell line, indicating a good selectivity index. anu.edu.aunih.gov Importantly, this compound was equally effective against both chloroquine-sensitive and -resistant strains of the parasite and did not appear to act via common mechanisms like inhibiting β-hematin formation, suggesting a potentially novel mode of action. anu.edu.aunih.govnih.gov The quinoline-4-carboxamide series has also yielded potent antimalarial candidates with activity against multiple life-cycle stages of the parasite. acs.org
Table 6: In Vitro Antimalarial Activity of Selected Pyridine-4-Carboxamide Analogs
| Compound Name/Series | Parasite Strain | Activity |
|---|---|---|
| Pyrazolopyridine 4-carboxamide (5w) | P. falciparum | EC50 = 0.005–0.019 μM |
| Pyrazolopyridine 4-carboxamide (19a-c) | P. falciparum | EC50 = 0.005–0.019 μM |
| Thiopicolinamide (13i) | P. falciparum (chloroquine-sensitive & resistant) | IC50 = 142 nM |
| Quinoline-4-carboxamide (Hit 1) | P. falciparum 3D7 | EC50 = 120 nM |
Agricultural Chemistry Applications: Fungicidal and Pesticidal Mechanisms
Analogs of this compound, which fall under the broader chemical class of pyridine carboxamides or nicotinamides, have garnered significant attention in agricultural research for their potent fungicidal and pesticidal properties. nih.govnottingham.ac.uknih.gov The primary mechanism of action for many of these fungicidal analogs is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. acs.orgnih.gov This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death. nih.gov
Research has demonstrated that modifications to the core nicotinamide (B372718) structure can lead to compounds with high efficacy against a range of plant pathogenic fungi. acs.orggoogle.com For instance, certain novel pyridine carboxamide derivatives have shown significant activity against economically important pathogens such as Botrytis cinerea, the causal agent of gray mold. nih.govgoogle.com One such analog, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, exhibited in vivo preventive efficacy against B. cinerea on tomato fruits comparable to the commercial fungicide thifluzamide. nih.gov The inhibitory action of this compound on the succinate dehydrogenase (SDH) enzyme from B. cinerea was confirmed, with an IC50 value of 5.6 mg/L, which is on par with thifluzamide's 7.61 mg/L. nih.gov
In another study, a series of thirty-eight nicotinamide derivatives were synthesized and evaluated for their activity as SDH inhibitors against Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org The compound designated 3a-17 was particularly effective, displaying IC50 values of 15.8 µM against R. solani and 20.3 µM against S. sclerotiorum, results that are comparable to the widely used fungicide boscalid. acs.org Structure-activity relationship (SAR) studies highlighted that the meta-position of the aniline (B41778) ring was a key determinant for the observed antifungal activity. acs.orgacs.org
Furthermore, the introduction of a thiophene (B33073) ring into the nicotinamide structure has yielded analogs with potent fungicidal properties, especially against oomycete diseases like cucumber downy mildew (Pseudoperonospora cubensis). nottingham.ac.ukmdpi.com For example, compound 4f from a series of N-(thiophen-2-yl) nicotinamide derivatives demonstrated excellent fungicidal activity with an EC50 value of 1.96 mg/L, outperforming commercial fungicides such as flumorph (B1672888) (EC50 = 7.55 mg/L) and diflumetorim (B165605) (EC50 = 21.44 mg/L) in greenhouse trials. nottingham.ac.ukmdpi.com Field trials further substantiated these findings, where a 10% EC formulation of compound 4f provided superior control of cucumber downy mildew compared to flumorph and mancozeb. nottingham.ac.ukmdpi.com
Beyond fungicidal action, certain pyridine carboxamide analogs have also been investigated for their insecticidal properties. aun.edu.egnih.gov For example, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized derivative, 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, have demonstrated higher insecticidal activity against the cowpea aphid (Aphis craccivora) than the commercial insecticide acetamiprid. aun.edu.eg Other research has focused on designing analogs active against lepidopteran pests like Mythimna separata. nih.gov
The diverse biological activities of these analogs underscore their potential as lead compounds for the development of new and effective crop protection agents.
Fungicidal Activity of this compound Analogs
| Compound/Analog | Target Pathogen | Activity (IC50/EC50) | Reference Fungicide | Reference Activity |
|---|---|---|---|---|
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | 5.6 mg/L (IC50) | Thifluzamide | 7.61 mg/L (IC50) |
| Analog 3a-17 | Rhizoctonia solani | 15.8 µM (IC50) | Boscalid | Comparable |
| Analog 3a-17 | Sclerotinia sclerotiorum | 20.3 µM (IC50) | Boscalid | Comparable |
| Analog 4f (N-(thiophen-2-yl) nicotinamide derivative) | Pseudoperonospora cubensis | 1.96 mg/L (EC50) | Flumorph | 7.55 mg/L (EC50) |
| Analog 4f (N-(thiophen-2-yl) nicotinamide derivative) | Pseudoperonospora cubensis | 1.96 mg/L (EC50) | Diflumetorim | 21.44 mg/L (EC50) |
In Vivo Fungicidal Efficacy of Nicotinamide Analogs
| Compound/Analog | Target Disease | Application Rate | Control Efficacy (%) | Reference Fungicide | Reference Efficacy (%) |
|---|---|---|---|---|---|
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea on tomato | 200 mg/L | 53.9 | Thifluzamide | 55.2 |
| 10% EC of Analog 4f | Cucumber Downy Mildew | 100 mg/L | 70 | Flumorph (at 200 mg/L) | 56 |
| 10% EC of Analog 4f | Cucumber Downy Mildew | 200 mg/L | 79 | Mancozeb (at 1000 mg/L) | 76 |
Future Research Directions and Translational Opportunities
Advanced Computational Design of Novel N-(2-chlorophenyl)pyridine-4-carboxamide Analogs with Tuned Specificity
The rational design of new chemical entities with improved potency and selectivity is a cornerstone of modern drug discovery. Advanced computational methods offer a powerful platform to guide the synthesis of novel this compound analogs with precisely tuned biological activities. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore mapping, and molecular docking can be employed to elucidate the key structural features required for a desired biological effect.
For instance, by creating a 3D-QSAR model based on a series of synthesized analogs, researchers can identify the steric and electronic properties that correlate with high affinity for a specific biological target. This information can then be used to design new molecules with enhanced activity. Similarly, pharmacophore models can define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for target binding. These models serve as virtual templates for the design of new analogs with a higher probability of success. Molecular docking simulations can further refine this process by predicting the binding mode and affinity of designed compounds within the active site of a target protein, allowing for the prioritization of the most promising candidates for synthesis. nih.govmdpi.comnih.gov
A hypothetical workflow for the computational design of novel analogs is presented below:
| Step | Technique | Objective |
| 1 | 3D-QSAR | Identify key structural features for biological activity. |
| 2 | Pharmacophore Mapping | Define the essential spatial arrangement of chemical features. |
| 3 | Molecular Docking | Predict binding mode and affinity of designed compounds. |
| 4 | Virtual Screening | Screen large libraries of virtual compounds against a target. |
| 5 | Synthesis & Biological Evaluation | Synthesize and test the most promising in silico hits. |
High-Throughput Screening and Phenotypic Profiling for Undiscovered Biological Activities
While computational methods are invaluable for targeted drug design, high-throughput screening (HTS) remains a critical tool for discovering entirely new biological activities for a given compound. nih.govcijournal.rudovepress.com HTS allows for the rapid testing of large libraries of compounds, including derivatives of this compound, against a wide array of biological targets and cellular models. This unbiased approach can uncover unexpected therapeutic opportunities.
Phenotypic screening, a subset of HTS, focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. This approach is particularly powerful for complex diseases where the underlying biology is not fully understood. For example, a library of this compound analogs could be screened for their ability to inhibit the growth of various cancer cell lines, protect neurons from oxidative stress, or modulate inflammatory responses in immune cells. Hits from these screens can then be further investigated to identify their mechanism of action.
The following table outlines potential HTS and phenotypic screening campaigns:
| Screening Type | Assay Principle | Potential Therapeutic Area |
| Biochemical HTS | Measures the effect of compounds on a purified enzyme or receptor. | Oncology, Infectious Diseases |
| Cell-Based HTS | Monitors cellular responses such as gene expression or protein localization. | Neurodegenerative Diseases, Metabolic Disorders |
| Phenotypic Screening | Identifies compounds that revert a disease-related phenotype in cells or model organisms. | Rare Diseases, Complex Genetic Disorders |
Application of this compound as a Chemical Probe for Biological Systems
A well-characterized small molecule with high potency and selectivity for a specific biological target can serve as a powerful "chemical probe" to dissect complex biological processes. ox.ac.ukrjpbr.comnih.gov If this compound or one of its analogs is found to have a single, high-affinity molecular target, it could be developed into such a tool. Chemical probes are instrumental in target validation, which is the process of confirming that modulation of a specific target has a therapeutic effect. nih.gov
To be considered a robust chemical probe, a compound should ideally possess several key attributes:
| Characteristic | Description |
| Potency | High affinity for its intended target. |
| Selectivity | Minimal off-target effects. |
| Cell Permeability | Ability to cross the cell membrane to reach its intracellular target. |
| Mechanism of Action | A clear and understood mode of interaction with its target. |
| In Vivo Activity | Efficacy in animal models of disease. |
The development of a chemical probe based on the this compound scaffold would enable researchers to investigate the physiological and pathological roles of its target protein in detail. This could lead to a deeper understanding of disease mechanisms and the identification of new therapeutic strategies. The process often involves synthesizing a suite of related molecules to establish a clear structure-activity relationship and to have a closely related but inactive control compound. ox.ac.uknih.gov
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding of Molecular Effects
To gain a holistic understanding of the biological effects of this compound and its analogs, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular perturbations induced by the compound. nih.govmdpi.comnih.gov This multi-omics approach can reveal not only the direct target of the compound but also its downstream effects on various cellular pathways and networks.
For instance, treating cells with this compound and then analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can help to build a detailed molecular signature of the compound's activity. This data can be analyzed using bioinformatics tools to identify enriched biological pathways and to generate hypotheses about the compound's mechanism of action. nih.govmdpi.com This integrated approach can accelerate the identification of biomarkers for drug response and provide insights into potential mechanisms of efficacy and toxicity. nih.govnih.gov
An example of a multi-omics data integration strategy is outlined below:
| Omics Layer | Data Generated | Biological Insight |
| Transcriptomics (RNA-seq) | Changes in gene expression. | Identifies regulated genes and pathways. |
| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Reveals changes in protein networks and signaling cascades. |
| Metabolomics (Mass Spectrometry, NMR) | Alterations in metabolite levels. | Provides a snapshot of the metabolic state of the cell. |
| Integrated Analysis | Combined dataset. | Provides a systems-level view of the compound's effects and helps to elucidate its mechanism of action. |
By pursuing these future research directions, the scientific community can continue to explore the therapeutic potential of this compound and its derivatives, ultimately translating these fundamental discoveries into novel medicines and research tools.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(2-chlorophenyl)pyridine-4-carboxamide with high purity?
- Methodology :
- Step 1 : Use coupling reactions between pyridine-4-carboxylic acid derivatives and 2-chloroaniline. For example, employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane under nitrogen .
- Step 2 : Purify crude products via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Validate purity (>98%) by HPLC (C18 column, acetonitrile/water mobile phase) .
- Note : Monitor reaction progress using TLC and confirm structural integrity via -NMR and FT-IR (amide C=O stretch ~1650 cm) .
Q. Which analytical techniques are critical for characterizing this compound?
- Recommended Techniques :
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL-2018). COD entry 2230670 provides a reference for chlorophenyl carboxamides .
- Spectroscopy : Confirm structure via - and -NMR, emphasizing aromatic proton environments (δ 7.2–8.5 ppm) and carbonyl carbon (δ ~168 ppm). Mass spectrometry (ESI-MS) for molecular ion validation .
- Thermal Analysis : DSC/TGA to assess melting point decomposition (e.g., sharp endotherm ~200–220°C) .
Q. What safety precautions are advised due to limited toxicity data?
- Guidelines :
- Handle in a fume hood with PPE (gloves, lab coat, goggles). Avoid inhalation/dermal contact.
- Store at 2–8°C under inert gas (argon) to prevent degradation.
- Reference : Limited acute toxicity data suggest Category 4 hazards (oral/dermal/inhalation); use ALARA principles .
Advanced Research Questions
Q. How can 3D-QSAR modeling predict the biological activity of derivatives?
- Methodology :
- Step 1 : Align derivatives (e.g., 5a-p from ) using common substructures (pyridine-4-carboxamide core) in VLife MDS 3.5.
- Step 2 : Generate steric/electrostatic fields (GRID method) and validate models via PLS regression. Prioritize substituents at the 2-chlorophenyl group for anti-inflammatory activity (IC correlation) .
- Data Interpretation : Hydrophobic groups at the ortho position enhance activity (clogP ~3.2), while bulky substituents reduce binding .
Q. How to address challenges in resolving crystal structures (e.g., twinning, disorder)?
- Solutions :
- Twinning : Use SHELXD for twin law detection (e.g., two-fold rotation) and refine with TWIN/BASF commands in SHELXL .
- Disorder : Apply PART/SUMP restraints for split atoms. Validate with R < 5% and CC > 90% .
- Software : WinGX suite for data integration (ORTEP-3 for graphical representation) .
Q. How to reconcile contradictions between in vitro and in vivo pharmacological data?
- Approach :
- Pharmacokinetics : Assess metabolic stability (e.g., microsomal incubation) and plasma protein binding (equilibrium dialysis). AZD5363 (a carboxamide analog) showed improved oral bioavailability via logD optimization (~2.5) .
- Biomarker Correlation : Measure downstream targets (e.g., Akt phosphorylation in xenograft models) to validate in vitro IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
